N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C14H17N5O2 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C14H17N5O2/c1-19(2)12-5-3-10(4-6-12)9-15-17-13(20)7-11-8-14(21)18-16-11/h3-6,8-9H,7H2,1-2H3,(H,17,20)(H2,16,18,21)/b15-9+ |
InChI Key |
XPTRTFCRHPZRTA-OQLLNIDSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC(=O)NN2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC(=O)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.